4-N-PENTYLOXYBENZALDEHYDE-alpha-D1
Overview
Description
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 is an organic compound belonging to the family of benzaldehydes. It is characterized by the presence of a pentyl group attached to the benzene ring through an oxygen atom, forming a pentyloxy group. This compound is a light yellow solid with the molecular formula C13H18O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 is synthesized by reacting pentanol with p-anisaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the pentyloxy group on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-N-pentyloxybenzoic acid.
Reduction: Formation of 4-N-pentyloxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The aldehyde group, for example, can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparison with Similar Compounds
4-N-Butyloxybenzaldehyde: Similar structure with a butyloxy group instead of a pentyloxy group.
4-N-Hexyloxybenzaldehyde: Similar structure with a hexyloxy group instead of a pentyloxy group.
4-N-Methoxybenzaldehyde: Similar structure with a methoxy group instead of a pentyloxy group.
Uniqueness: 4-N-PENTYLOXYBENZALDEHYDE-alpha-D1 is unique due to its specific pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
deuterio-(4-pentoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3/i10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVGSXODFOBBR-MMIHMFRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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